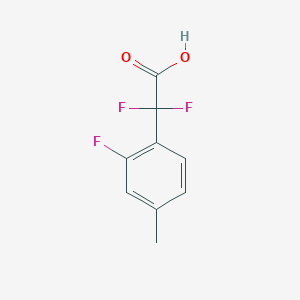
Difluoro(2-fluoro-4-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluoro(2-fluoro-4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by fluorine atoms and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods: Industrial production of difluoro(2-fluoro-4-methylphenyl)acetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Difluoro(2-fluoro-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro(2-fluoro-4-methylphenyl)ketone, while reduction could produce difluoro(2-fluoro-4-methylphenyl)alcohol.
科学研究应用
Difluoro(2-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which difluoro(2-fluoro-4-methylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in biochemical pathways and physiological responses.
相似化合物的比较
Difluoro(4-methylphenyl)acetic acid: Similar structure but lacks the additional fluorine atom on the aromatic ring.
Fluoro(2-methylphenyl)acetic acid: Contains only one fluorine atom, resulting in different chemical properties.
2,2-Difluoro-2-(4-methylphenyl)acetic acid: Another closely related compound with slight variations in the fluorine substitution pattern.
Uniqueness: Difluoro(2-fluoro-4-methylphenyl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C9H7F3O2 |
|---|---|
分子量 |
204.15 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(2-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI 键 |
LYXBYGDDEJTCNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


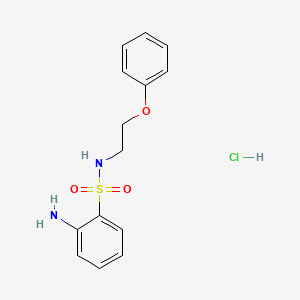

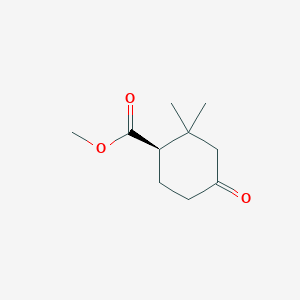

![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
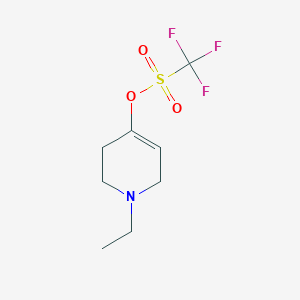

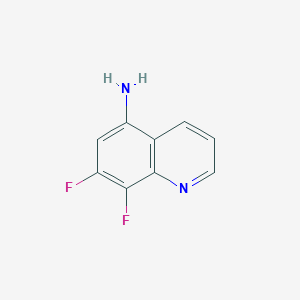

![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
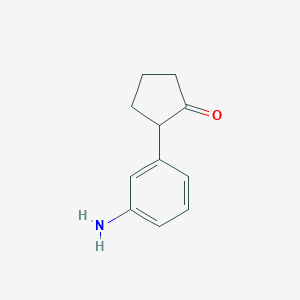
![4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine](/img/structure/B13070761.png)


